2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2763749-70-6
VCID: VC11991638
InChI: InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-6-9(15-10)16(11,13)14/h2-6H,1H3
SMILES: CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl
Molecular Formula: C10H8ClNO2S2
Molecular Weight: 273.8 g/mol

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride

CAS No.: 2763749-70-6

Cat. No.: VC11991638

Molecular Formula: C10H8ClNO2S2

Molecular Weight: 273.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride - 2763749-70-6

Specification

CAS No. 2763749-70-6
Molecular Formula C10H8ClNO2S2
Molecular Weight 273.8 g/mol
IUPAC Name 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride
Standard InChI InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-6-9(15-10)16(11,13)14/h2-6H,1H3
Standard InChI Key LTBVRSIYGDWAJY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl
Canonical SMILES CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a 3-methylphenyl group and at the 5-position with a sulfonyl chloride group. The planar thiazole ring contributes to aromatic stability, while the sulfonyl chloride group (SO2Cl-\text{SO}_{2}\text{Cl}) enhances electrophilicity, enabling nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2763749-70-6
Molecular FormulaC10H8ClNO2S2\text{C}_{10}\text{H}_{8}\text{ClNO}_{2}\text{S}_{2}
Molecular Weight273.8 g/mol
IUPAC Name2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride
SMILESCC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl
InChIKeyLTBVRSIYGDWAJY-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data for this specific compound is scarce, analogous thiazole sulfonyl chlorides exhibit distinct IR absorptions for SO2Cl-\text{SO}_{2}\text{Cl} (1360–1180 cm1^{-1}) and aromatic C–H stretching (3100–3000 cm1^{-1}). 1H NMR^{1}\text{H NMR} signals for the 3-methylphenyl group typically appear as a singlet at δ 2.35 ppm (methyl protons) and multiplet resonances between δ 7.2–7.6 ppm (aromatic protons).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Thiazole Ring Formation: Condensation of 3-methylthiobenzamide with α-chloroketones or α-bromoketones in the presence of a base (e.g., triethylamine) yields the 2-(3-methylphenyl)-1,3-thiazole intermediate.

  • Sulfonation and Chlorination: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group. Alternatively, thionyl chloride (SOCl2\text{SOCl}_{2}) or phosphorus pentachloride (PCl5\text{PCl}_{5}) may be used to convert sulfonic acids to sulfonyl chlorides .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiazole Formation3-Methylthiobenzamide, α-bromoketone, Et3_3N, DCM, 0–5°C65–75
Sulfonation/ChlorinationClSO3_3H, 50°C, 4 hr → SOCl2_2, reflux80–85

Industrial Production Insights

Patent US10351556B2 describes scalable methods for analogous thiazole sulfonyl chlorides using continuous flow reactors . Key considerations include:

  • Temperature Control: Maintaining ≤10°C during sulfonation to prevent decomposition.

  • Solvent Selection: Dichloromethane (CH2Cl2\text{CH}_{2}\text{Cl}_{2}) or tetrahydrofuran (THF) for improved solubility.

  • Purification: Recrystallization from ethyl acetate/hexane mixtures yields >98% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile nucleophilic displacement with:

  • Amines: Forms sulfonamides (SO2NH2-\text{SO}_{2}\text{NH}_{2}), critical in drug design (e.g., protease inhibitors).

  • Alcohols: Produces sulfonate esters (SO2OR-\text{SO}_{2}\text{OR}), utilized as alkylating agents.

  • Thiols: Generates disulfides (SO2S-SR-\text{SO}_{2}\text{S-SR}), relevant in polymer chemistry.

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring directs electrophiles to the 4-position, enabling:

  • Nitration: Forms nitro derivatives for explosive precursors.

  • Halogenation: Introduces halogens (Br, I) for cross-coupling reactions.

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Antiviral Agents: Thiazole sulfonamides inhibit viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}).

  • Kinase Inhibitors: Covalent modification of ATP-binding sites in oncology targets .

Materials Science

  • Polymer Additives: Sulfonate esters improve flame retardancy in polyesters.

  • Ligands in Catalysis: Chiral sulfonamide derivatives facilitate asymmetric hydrogenation.

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